molecular formula C13H19N3O2 B6974807 2-hydroxy-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]acetamide

2-hydroxy-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]acetamide

Cat. No.: B6974807
M. Wt: 249.31 g/mol
InChI Key: IVOYATZDZYZWAJ-UHFFFAOYSA-N
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Description

2-hydroxy-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]acetamide is a chemical compound that features a piperidine ring substituted with a pyridin-3-ylmethyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.

    Introduction of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the piperidine ring with a pyridin-3-ylmethyl halide under basic conditions.

    Acetamide Formation: The final step involves the reaction of the piperidine derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyridin-3-ylmethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-hydroxy-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridin-3-ylmethyl group may facilitate binding to certain receptors, while the piperidine ring can enhance the compound’s stability and bioavailability. The hydroxyl and acetamide groups may participate in hydrogen bonding, further stabilizing the compound-receptor interaction.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and amide functionality but differ in the position of the pyridine ring and the nature of the substituents.

    Piperidine Derivatives: Compounds with a piperidine ring and various substituents, such as piperidinones and spiropiperidines.

Uniqueness

2-hydroxy-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyridin-3-ylmethyl and acetamide groups allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

2-hydroxy-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c17-10-13(18)15-12-3-6-16(7-4-12)9-11-2-1-5-14-8-11/h1-2,5,8,12,17H,3-4,6-7,9-10H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOYATZDZYZWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CO)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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